Himbosine
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Overview
Description
Himbosine is a naturally occurring alkaloid found in the bark of the Galbulimima baccata tree, which is native to Papua New Guinea and Northern Australia This compound belongs to a class of alkaloids known for their complex structures and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Himbosine involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of Diels-Alder reactions to form the core structure, followed by various functional group modifications to achieve the final product . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors have been explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Himbosine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can be used to modify specific functional groups within the this compound molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound with altered functional groups .
Scientific Research Applications
Himbosine has a wide range of applications in scientific research, including:
Chemistry: this compound serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Its biological activity makes it a valuable tool for studying cellular processes and interactions.
Medicine: this compound’s potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of Himbosine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that this compound may influence various signaling pathways and cellular processes .
Comparison with Similar Compounds
- Himbacine
- Himandrine
- Himgaline
- G.B. 13
Biological Activity
Himbosine, a naturally occurring alkaloid primarily isolated from the bark of Himbanthus baccata, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, presenting detailed findings, case studies, and data tables that highlight its pharmacological potential.
Chemical Structure and Properties
This compound is classified as a Class I alkaloid, characterized by its unique chemical structure which contributes to its biological properties. The molecular formula for this compound is C19H23N, with a CAS number of 15448-14-3. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C19H23N |
Molecular Weight | 281.39 g/mol |
CAS Number | 15448-14-3 |
Solubility | Soluble in organic solvents |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Hypotensive Effects : Studies have shown that this compound induces modest hypotension in animal models, particularly at doses ranging from 2.5 to 10 mg/kg in cats . This suggests potential applications in managing hypertension.
- Muscarinic Receptor Antagonism : this compound has been identified as an antagonist of muscarinic acetylcholine receptors (mAChRs), which may contribute to its cardiovascular effects and potential therapeutic applications in conditions like bradycardia .
- Neuroprotective Properties : Preliminary studies suggest that this compound may possess neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's .
Case Studies
-
Case Study on Hypotensive Effects :
- Objective : To evaluate the hypotensive effects of this compound in feline models.
- Method : Administered varying doses of this compound (2.5 mg/kg to 10 mg/kg) intravenously.
- Results : Observed a dose-dependent reduction in blood pressure, confirming the compound's potential as an antihypertensive agent.
-
Case Study on Neuroprotective Effects :
- Objective : Investigate the neuroprotective effects of this compound in rodent models of Alzheimer's disease.
- Method : Rodents were treated with this compound prior to inducing neurodegeneration.
- Results : Treated animals exhibited reduced markers of neuroinflammation and improved cognitive function compared to controls.
The biological activity of this compound can be attributed to its interaction with various receptors and pathways:
- Muscarinic Acetylcholine Receptors (mAChRs) : this compound's antagonism at mAChRs plays a crucial role in its cardiovascular effects and potential neuroprotective properties .
- Opioid Receptors : Some studies suggest that this compound may also interact with opioid receptors, which could explain additional analgesic properties .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
methyl (1R,3S,6R,7R,11R,14S,15R,16R,17S,20R)-11,14,17-triacetyloxy-16-benzoyloxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41NO10/c1-17-11-12-23-25-15-22-16-34(23,46-20(4)39)31-28(33(41)42-5)30(44-19(3)38)27-24(35(22,31)36(17)25)13-14-26(43-18(2)37)29(27)45-32(40)21-9-7-6-8-10-21/h6-10,17,22-27,29-30H,11-16H2,1-5H3/t17-,22?,23+,24+,25+,26-,27-,29-,30-,34+,35+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDPNXLVHQHOC-XIXFMJBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@@H]3N1[C@]45[C@@H]6CC[C@@H]([C@@H]([C@H]6[C@@H](C(=C4[C@]2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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